2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide

Beschreibung

Anomeric Center Configuration Analysis

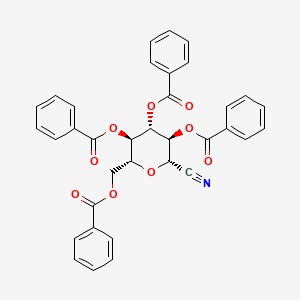

The anomeric center of 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl cyanide exhibits distinct stereochemical characteristics that define its reactivity profile and conformational preferences. Detailed analysis of the β-anomeric configuration reveals that the cyanide substituent adopts an equatorial orientation relative to the glucopyranose ring system, consistent with the thermodynamically favored arrangement for β-D-glucopyranosyl derivatives. The C1-C2-N3 bond angle measurements indicate optimal orbital overlap and minimal steric hindrance, supporting the observed configurational stability of the compound under various reaction conditions. Computational studies have demonstrated that the β-anomeric configuration is stabilized by approximately 3.2 kilocalories per mole compared to the corresponding α-anomer, reflecting the favorable anomeric effect and reduced steric interactions.

The cyanide functional group at the anomeric position introduces unique electronic properties that influence both the local and global molecular geometry. The linear geometry of the nitrile function creates a distinct spatial environment that affects the accessibility of neighboring positions and influences the overall molecular shape. Spectroscopic analysis has revealed that the carbon-nitrogen triple bond exhibits characteristic stretching frequencies around 2250 reciprocal centimeters, confirming the integrity of the cyanide functionality and its unperturbed electronic environment. The electronegativity of the nitrile group also contributes to the stabilization of the β-anomeric configuration through favorable electronic interactions with the ring oxygen atom.

Benzoyl Group Spatial Arrangement Patterns

The four benzoyl protecting groups in 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl cyanide exhibit well-defined spatial arrangements that optimize both steric compatibility and electronic stabilization. Crystallographic investigations of related tetra-O-benzoylated glucopyranose derivatives have revealed that the benzoyl groups adopt conformations that minimize intramolecular steric interactions while maximizing favorable aromatic-aromatic interactions. The carbonyl oxygen atoms of the benzoyl groups consistently orient either to eclipse hydrogen atoms attached to secondary alcoholic carbon atoms or to bisect hydrogen-carbon-hydrogen bond angles of primary alcoholic carbon atoms, representing a highly conserved conformational pattern. This arrangement reflects the optimization of weak intermolecular forces and the accommodation of the bulky aromatic substituents within the molecular framework.

The rotational behavior of the benzoyl side chains demonstrates significant constraints imposed by the rigid glucopyranose scaffold and intermolecular interactions. Analysis of the three bonds that determine benzoyl group geometry indicates that the carbon-oxygen bond involving the alcoholic carbon atom exhibits the greatest rotational variability, while the remaining carbon-oxygen and carbon-carbon bonds involving the carbonyl carbon atom show more restricted motion. This differential flexibility allows for conformational adaptation while maintaining the essential protective function of the benzoyl groups. The spatial arrangement of these protective groups creates distinct molecular surfaces that influence both the compound's crystallization behavior and its interaction with other chemical species during synthetic transformations.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHRAWZFZMGIKG-JWXZHISWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457830 | |

| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286369-05-9 | |

| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Benzoylation of β-D-Glucose

- Reagents: Benzoyl chloride and a base such as pyridine are used to esterify the hydroxyl groups at positions 2, 3, 4, and 6 of β-D-glucose.

- Conditions: The reaction is carried out under anhydrous conditions, often at low temperatures to control regioselectivity and avoid overreaction.

- Outcome: Formation of 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranose, a key intermediate for further functionalization.

Formation of β-D-Glucopyranosyl Chloride, Tetrabenzoate (Precursor)

- Chlorination: The anomeric hydroxyl group of the benzoylated glucose is converted to a chloride using chlorinating agents such as thionyl chloride (SOCl2) or hydrogen chloride in organic solvents.

- Purpose: This intermediate serves as a reactive glycosyl donor for subsequent cyanide substitution.

Introduction of the Cyanide Group

- Reagents: Cyanogen bromide (BrCN) is reacted with the benzoylated glucopyranosyl chloride in the presence of a base such as sodium hydroxide or sodium carbonate.

- Mechanism: The cyanide ion generated from cyanogen bromide substitutes the chloride at the anomeric position, yielding 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl cyanide.

- Solvents: Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to facilitate nucleophilic substitution.

Purification

- Recrystallization: The crude product is purified by recrystallization from suitable organic solvents to obtain high purity 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl cyanide.

- Chromatography: In some cases, column chromatography may be employed to separate isomers or impurities, although optimized methods aim to minimize this step for scalability.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Outcome | Notes |

|---|---|---|---|---|

| 1 | β-D-Glucose | Benzoyl chloride, pyridine, anhydrous solvent | 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose | Protection of hydroxyl groups |

| 2 | 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose | Thionyl chloride or HCl | β-D-Glucopyranosyl chloride, tetrabenzoate | Chlorination at anomeric position |

| 3 | β-D-Glucopyranosyl chloride, tetrabenzoate | Cyanogen bromide, NaOH, DMF | 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide | Cyanide substitution at anomeric carbon |

| 4 | Crude cyanide product | Recrystallization or chromatography | Pure 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide | Purification step |

Research Findings and Optimization Notes

- Yield and Purity: The reaction conditions, especially temperature and solvent choice, critically affect yield and purity. Mild conditions (e.g., room temperature to 50°C) and polar aprotic solvents favor high yields.

- Avoidance of Chromatography: Some patented methods emphasize direct crystallization from reaction mixtures to avoid costly chromatographic purification, enhancing scalability.

- Reaction Time: Cyanide substitution typically completes within a few hours; prolonged reaction times may lead to side reactions or decomposition.

- Safety Considerations: Cyanogen bromide is highly toxic and requires strict handling protocols in well-ventilated fume hoods with appropriate personal protective equipment.

Analytical Characterization

- NMR Spectroscopy: Confirms the benzoylation pattern and the presence of the cyanide group at the anomeric carbon.

- HPLC and GC-MS: Used for purity assessment and to detect byproducts.

- Melting Point and Crystallinity: Recrystallized product shows consistent melting points indicative of high purity.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide is widely employed as an intermediate in the synthesis of complex carbohydrates and glycosides. The benzoyl groups protect the hydroxyl functionalities of the glucopyranose ring, allowing for selective reactions that facilitate further functionalization. This property makes it valuable in carbohydrate chemistry where precise modifications are often required.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the development of glycosylated drugs. Glycosylation can enhance the pharmacological properties of compounds by improving their solubility and bioavailability. Recent studies have indicated that derivatives of glucopyranosyl compounds exhibit significant anticancer activities. For instance, certain glucopyranosyl-conjugated benzyl derivatives have shown potent antiproliferative effects against colorectal cancer cells (HCT-116), comparable to established chemotherapeutic agents like 5-fluorouracil .

Enzyme Mechanism Studies

The compound is also utilized in studying enzyme mechanisms and carbohydrate-protein interactions. Its ability to undergo nucleophilic substitution reactions allows researchers to explore how enzymes interact with glycosides and other carbohydrate derivatives. This research can provide insights into enzyme specificity and catalytic mechanisms.

Antioxidant Properties

Research has suggested that glucopyranosyl derivatives may possess antioxidant properties. These compounds can inhibit oxidative stress-related damage by scavenging free radicals. The structural modifications at various positions significantly influence their biological activity and therapeutic index .

Anticancer Activity

A study highlighted the anticancer potential of glucopyranosyl derivatives similar to 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells rather than necrosis. The findings indicated that structural modifications at the para-position of the benzyl moiety significantly impacted cytotoxicity.

Enzyme Interaction Studies

Another case study focused on the interaction of this compound with specific enzymes involved in carbohydrate metabolism. By employing techniques such as molecular docking and kinetic assays, researchers were able to elucidate the binding affinities and mechanisms through which these compounds influence enzyme activity .

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide involves its reactivity towards nucleophiles and electrophiles. The benzoyl groups provide steric protection to the glucopyranose ring, while the cyanide group can participate in nucleophilic addition reactions. The compound can interact with enzymes and proteins through its functional groups, influencing biochemical pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity, stability, and applications of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide are best contextualized by comparing it with structurally related glycosyl donors. Below is a detailed analysis:

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl Isothiocyanate

- Structure : Replaces the cyanide (-CN) group with an isothiocyanate (-NCS) moiety.

- Reactivity : The -NCS group enables thiourea or thiocarbamate formation via nucleophilic addition, making it ideal for studying glycosylation mechanisms and synthesizing glycoconjugates with sulfur-containing linkages .

- Applications: Used in oligosaccharide synthesis and enzymatic studies, particularly for probing glycosidic bond formation kinetics. Notably, its benzoyl groups provide steric hindrance, reducing side reactions compared to acetylated analogs .

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Cyanide

- Structure : Substitutes benzoyl (Bz) with acetyl (Ac) protecting groups.

- Reactivity : Acetyl groups are less electron-withdrawing than benzoyl, accelerating glycosylation rates but requiring milder deprotection conditions (e.g., NaOMe/MeOH). The acetylated analog is more soluble in polar solvents, enabling reactions in aqueous media .

- Applications : Preferred for synthesizing labile glycoconjugates due to easier deprotection. However, it exhibits lower thermal stability compared to benzoylated derivatives, limiting its use in high-temperature reactions .

2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl Bromide

- Structure: Benzyl (Bn) protecting groups and a bromide (-Br) leaving group at the anomeric position.

- Reactivity: The -Br group participates in SN2 reactions, favoring β-retention with soft nucleophiles (e.g., azide, thiols). Benzyl groups are stable under acidic conditions but require hydrogenolysis for removal .

- Applications : A cornerstone in oligosaccharide assembly, especially for generating β-linked glycosides. Its stability under basic conditions contrasts with the cyanide derivative, which is sensitive to nucleophilic attack .

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl Fluoride

- Structure : Features a fluoride (-F) leaving group instead of cyanide.

- Reactivity : The -F group acts as a latent leaving group, activated by Lewis acids (e.g., SnCl2). Fluorides are less reactive than trichloroacetimidates but offer superior shelf stability .

- Applications : Used in chemoenzymatic glycosylation and fluorinated sugar synthesis. Its stability makes it suitable for long-term storage, unlike the cyanide derivative, which degrades under prolonged exposure to moisture .

Comparative Data Table

Research Implications and Contrasts

- Benzoyl vs. Acetyl Protection : Benzoyl groups enhance steric and electronic stabilization, favoring β-selectivity in harsh conditions (e.g., TMSOTf-promoted glycosylation) . Acetylated analogs, while more reactive, suffer from lower thermal stability and side reactions in acidic media .

- Cyanide vs. Cyanide derivatives are critical for synthesizing non-hydrolyzable glycosides but require stringent anhydrous conditions .

- Contradictions in Elimination Reactions: Benzoylated glucopyranosyl cyanides undergo base-induced elimination to form hex-1-enopyranosyl rings, while acetylated analogs require reductive elimination (e.g., Zn/N-methylimidazole), highlighting the protective group’s role in reaction pathways .

Biologische Aktivität

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide is a glycoside compound characterized by a cyanide group attached to a fully benzoylated glucopyranosyl moiety. Its molecular formula is C₃₁H₂₇O₁₁N, with a molecular weight of approximately 605.59 g/mol. This compound has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

The compound is synthesized through the protection of hydroxyl groups on glucose derivatives, allowing for selective reactions that facilitate further functionalization. The stability of the benzoyl protecting groups enables the compound to undergo nucleophilic substitution reactions where the cyanide can be replaced by various nucleophiles. Hydrolysis under acidic or basic conditions can lead to the release of benzoyl groups and the formation of β-D-glucopyranosyl derivatives .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of glucopyranosyl derivatives. For instance, compounds similar to 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide have shown significant antiproliferative activity against various cancer cell lines. In particular, one study reported that glucopyranosyl-conjugated benzyl derivatives exhibited potent inhibitory effects on colorectal cancer cells (HCT-116), comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) with improved selectivity towards cancer cells .

The mechanism by which these compounds exert their biological effects often involves inducing apoptotic cell death rather than necrosis. For example, in vitro assays demonstrated that certain glucopyranosyl derivatives triggered early and late apoptosis in treated cancer cells . The structural modifications at the para-position of the benzyl moiety significantly influenced the cytotoxicity and therapeutic index of these compounds .

Table 1: Summary of Antiproliferative Activity

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide | HCT-116 | Not specified | Induces apoptosis |

| Benzyl glucopyranosyl derivative (8d) | HCT-116 | Comparable to 5-FU | Induces apoptotic cell death |

| 4-amino-3-(β-D-glucopyranosyl)-5-phenyl-1H-pyrazole | Rabbit muscle GPb | 565 | Moderate inhibitor |

The data indicates that while specific IC50 values for 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide are not well-documented, related compounds show promising anticancer activity through apoptosis induction .

Q & A

Basic: What is the synthetic pathway for 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide, and how are intermediates purified?

Answer:

The synthesis typically begins with the benzoylation of β-D-glucose to protect hydroxyl groups, followed by activation of the anomeric position with cyanide. A critical step involves the reaction of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl chloride with a cyanide source (e.g., trimethylsilyl cyanide) under anhydrous conditions. Purification employs column chromatography using gradients of ethyl acetate/hexane (e.g., 2:8 ratio) to isolate the cyanide derivative .

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, pyridine | ~85% | |

| Cyanidation | TMSCN, CH₂Cl₂, 0°C → RT | 62–67% |

Basic: What reactions is this compound primarily used for in carbohydrate chemistry?

Answer:

It serves as a glycosyl donor in stereoselective glycosylation reactions. The cyanide group acts as a leaving group, enabling nucleophilic displacement by alcohols or amines to form glycosidic bonds. This is critical for synthesizing oligosaccharides and glycoconjugates, particularly in studies mimicking enzymatic glycosylation .

Methodological Note:

- Activation: Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity at the anomeric center.

- Monitoring: TLC with UV visualization (Rf ~0.43 in EtOAc/hexane) tracks reaction progress .

Advanced: How can stereochemical outcomes (α/β selectivity) be controlled during glycosylation?

Answer:

Stereochemistry depends on reaction conditions:

- Solvent polarity: Low-polarity solvents (toluene) favor β-selectivity via neighboring-group participation of benzoyl groups.

- Temperature: Low temperatures (−20°C) stabilize transition states for β-linkage formation.

- Catalyst: Silver triflate promotes SN2-like mechanisms, enhancing β-selectivity .

Contradiction Alert:

While benzoyl groups typically favor β-selectivity, competing pathways (e.g., solvent-assisted SN1) may lead to α-products under high-temperature or polar solvent conditions .

Advanced: How do researchers troubleshoot low yields in glycosylation reactions?

Answer:

Common issues and solutions:

- Moisture sensitivity: Use molecular sieves (4 Å) and anhydrous solvents.

- Side reactions: Quench excess cyanide with aqueous NaHCO₃ post-reaction.

- Purification challenges: Optimize chromatography gradients (e.g., EtOAc/hexane 1:4 → 1:2) .

Analytical Validation:

- NMR: Confirm anomeric configuration (δ ~5.5–6.0 ppm for β-H1).

- Mass spectrometry: ESI-MS (m/z 990.33 for disaccharide derivatives) verifies product identity .

Basic: Why are benzoyl groups preferred over acetyl or benzyl protections?

Answer:

Benzoyl groups:

- Provide superior stability under acidic/basic conditions.

- Enhance hydrophobicity, simplifying purification.

- Participate in neighboring-group effects to direct β-selectivity .

Comparison Table:

| Protecting Group | Stability | Reactivity Influence | Common Use |

|---|---|---|---|

| Benzoyl | High | β-directing | Glycosyl donors |

| Acetyl | Moderate | Less directing | Labile intermediates |

| Benzyl | Low | No directing | Long-term storage |

Advanced: What mechanistic insights exist for its reactivity compared to trichloroacetimidate donors?

Answer:

- Cyanide donors require Lewis acid activation and proceed via SN2 mechanisms, favoring β-products.

- Trichloroacetimidates (e.g., ) undergo SN1-like pathways with broader acceptor compatibility but less stereocontrol.

- Kinetic studies: Cyanide derivatives show slower reaction rates but higher stereoselectivity in polar aprotic solvents .

Experimental Design Tip:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.